molecular formula C9H9NO2 B3146322 2-Methyl-3-(pyridin-2-yl)acrylic acid CAS No. 59627-03-1

2-Methyl-3-(pyridin-2-yl)acrylic acid

Cat. No.: B3146322
CAS No.: 59627-03-1
M. Wt: 163.17 g/mol
InChI Key: VPTCGWZDICQYKQ-VOTSOKGWSA-N
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Description

2-Methyl-3-(pyridin-2-yl)acrylic acid is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol . It is also known by its IUPAC name, (2E)-2-methyl-3-(2-pyridinyl)-2-propenoic acid . This compound is characterized by the presence of a pyridine ring attached to an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

It’s worth noting that related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role in inhibiting collagen prolyl-4-hydroxylase , it could be inferred that the compound might affect collagen biosynthesis and related pathways.

Result of Action

Related compounds have been found to suppress the production of collagen in vitro , suggesting that 2-Methyl-3-(pyridin-2-yl)acrylic acid might have similar effects.

Action Environment

Safety data sheets suggest that the compound should be handled in a well-ventilated area, indicating that air quality and ventilation might affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-2-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-pyridinecarboxaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:

    Condensation Reaction: Similar to the laboratory synthesis, but optimized for scale.

    Purification: Crystallization or distillation to obtain high-purity product.

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction of the acrylic acid moiety to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Pyridine carboxylic acids.

    Reduction: 2-Methyl-3-(pyridin-2-yl)propanoic acid.

    Substitution: Halogenated pyridine derivatives or substituted pyridines.

Scientific Research Applications

2-Methyl-3-(pyridin-2-yl)acrylic acid has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(pyridin-2-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group enhances its stability and modifies its interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTCGWZDICQYKQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=N1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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